

thermal analysis of polymers containing furfuryl acrylate

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A Comparative Guide to the Thermal Analysis of Polymers Containing **Furfuryl Acrylate** and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is crucial for determining their processing parameters, service life, and stability. This guide provides a comparative overview of the thermal analysis of polymers containing **furfuryl acrylate** and its common derivatives, furfuryl methacrylate (FMA) and tetrahydro**furfuryl acrylate** (THFA). While comprehensive thermal analysis data for poly(**furfuryl acrylate**) homopolymer is not readily available in the reviewed literature, this document compiles and compares data from various studies on related copolymers, offering valuable insights into their thermal behavior.

Data Presentation

The following tables summarize the quantitative data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) for different furan-containing polymers.

Table 1: Thermogravimetric Analysis (TGA) Data



Polymer System	Tdec-15% (°C)	Onset Decomposition Temp. (°C)	Comments
Copolymers of Tetrahydrofurfuryl Acrylate (THFA) and Tridecyl Methacrylate (C13-MA)	331–365	-	Thermal stability increases with higher THFA content.[1][2]
Poly(furfuryl methacrylate) (PFMA)	-	~230-340 (first step)	Degradation occurs in multiple steps.[3][4]
Cross-linked FMA and Tung Oil (TO) Films	-	Higher than powder samples (250-460)	Cross-linking enhances thermal stability.[5]

Table 2: Differential Scanning Calorimetry (DSC) Data

Polymer System	Glass Transition Temp. (Tg) (°C)	Melting Temp. (Tm) (°C)	Curing Exotherms (°C)
Poly(furfuryl methacrylate) (PFMA) Homopolymer	119	Not reported	-
Copolymers of THFA and C13-MA	-29 to -19	Not applicable (amorphous)	-
Cross-linked FMA and TO Films	64-69	Not observed (cross- linked)	150-175 and 200-225 (in powder form before full curing)[5]

Table 3: Dynamic Mechanical Analysis (DMA) Data



Polymer System	Storage Modulus (E' or G')	Tan δ Peak (Tg) (°C)	Comments
Copolymers of THFA and C13-MA	0.011 to 1.915 MPa (G' at 25°C)	-29 to -19	Rigidity increases with higher THFA content. [1][2]
Cross-linked FMA and TO Films	60 - 540 MPa (at room temp)	64-69	Storage modulus is dependent on the FMA/TO ratio.[5]

Experimental Protocols

The following are detailed methodologies for the key thermal analysis experiments cited in the literature.

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition behavior of polymers by measuring mass change as a function of temperature in a controlled atmosphere.

- Instrumentation: A thermogravimetric analyzer (e.g., TGA Q1000, TA Instruments; TGA 4000, Perkin Elmer).
- Sample Preparation: 5-10 mg of the polymer sample is placed in an inert pan (e.g., aluminum or platinum).
- Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-100 mL/min to prevent oxidative degradation.[1][2][5]
- Heating Program: Samples are heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10 or 20°C/min.[1][2][5]
- Data Analysis: The resulting data is a plot of mass percentage versus temperature. The
 onset of decomposition is determined from the initial significant mass loss, and specific
 temperatures for certain percentage mass losses (e.g., Tdec-15%) are reported for
 comparison of thermal stability.



Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and curing reactions, by measuring the difference in heat flow between a sample and a reference as a function of temperature.

- Instrumentation: A differential scanning calorimeter (e.g., DSC Q1000, TA Instruments).
- Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Atmosphere: The analysis is conducted under a nitrogen atmosphere with a typical flow rate of 50 mL/min.[5]
- Heating Program: A common procedure involves heating the sample from a low temperature (e.g., 25°C) to a temperature above its expected transitions (e.g., 250°C) at a controlled rate, often 10°C/min.[5] A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.
- Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[5] Melting and crystallization events are identified by endothermic and exothermic peaks, respectively.

Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic properties of polymers by applying a sinusoidal stress and measuring the resultant strain. It provides information on the storage modulus (a measure of elastic response), loss modulus (a measure of viscous response), and tan delta (the ratio of loss to storage modulus), from which the glass transition temperature can also be determined.

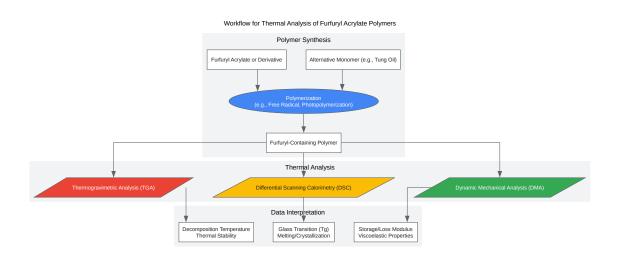
- Instrumentation: A dynamic mechanical analyzer (e.g., DMAQ800, TA Instruments; MCR302 rheometer, Anton Paar).
- Sample Preparation: Polymer samples are prepared with specific dimensions, often in the form of rectangular bars or films, suitable for the instrument's clamping mechanism.
- Testing Mode: The analysis can be performed in various modes, such as tensile, compression, or shear, depending on the sample's form and the desired information.



- Experimental Conditions: The sample is subjected to a sinusoidal strain at a fixed frequency (commonly 1 Hz) while the temperature is ramped over a specified range (e.g., from -70°C to 180°C) at a constant heating rate (e.g., 3°C/min).[1][2][5]
- Data Analysis: The storage modulus (E' or G'), loss modulus (E" or G"), and $\tan \delta$ are plotted as a function of temperature. The glass transition temperature (Tg) is often determined from the peak of the $\tan \delta$ curve.[1][2]

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References

- 1. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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